Boc-Cys(tBu)-OH

Overview

Description

Boc-Cys(tBu)-OH, also known as tert-butoxycarbonyl-L-cysteine tert-butyl ester, is a derivative of the amino acid cysteine. It is commonly used in peptide synthesis as a protecting group for the thiol group of cysteine. The Boc (tert-butoxycarbonyl) group protects the amino group, while the tert-butyl group protects the thiol group, preventing unwanted reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Cys(tBu)-OH typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the amino group using the Boc group. This is achieved by reacting cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The thiol group is then protected by reacting the intermediate product with tert-butyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps.

Chemical Reactions Analysis

Types of Reactions: Boc-Cys(tBu)-OH undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc and tert-butyl protecting groups under acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., piperidine).

Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions with alkyl halides or other electrophiles.

Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) for Boc group removal; piperidine for tert-butyl group removal.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Major Products:

Deprotection: Cysteine or its derivatives.

Substitution: Alkylated cysteine derivatives.

Oxidation: Disulfides or sulfonic acids.

Scientific Research Applications

Peptide Synthesis

Boc-Cys(tBu)-OH is widely utilized in solid-phase peptide synthesis (SPPS), where it serves as a key intermediate in constructing various peptides. Its application in SPPS has been shown to yield high purity and stability in the resulting peptides due to its effective protection strategies.

Table 1: Comparison of Cysteine Protecting Groups in SPPS

| Protecting Group | Racemization Rate (%) | Stability to TFA | Deprotection Time |

|---|---|---|---|

| This compound | 0.74 | High | 2 hours |

| Fmoc-Cys(Trt)-OH | 3.3 | Moderate | 30 minutes |

| Fmoc-Cys(Dpm)-OH | 6.8 | Low | 1 hour |

The table illustrates that this compound exhibits significantly lower racemization rates compared to other protecting groups, making it preferable for sensitive peptide synthesis applications .

Therapeutic Peptides

This compound is crucial in synthesizing therapeutic peptides, including hormones and neuropeptides. For instance, it has been employed in the synthesis of oxytocin analogs, where its ability to form stable disulfide bonds is essential for maintaining the biological activity of the peptide .

Case Study: Oxytocin Synthesis

In a study focusing on oxytocin synthesis, this compound was used as an N-terminal cysteine residue. The synthesis involved coupling with other amino acids followed by oxidation to form disulfide bonds, achieving yields up to 72% when optimized with thallium(III) trifluoroacetate . This demonstrates the compound's effectiveness in producing biologically active peptides.

Bioconjugation Applications

Another significant application of this compound is in bioconjugation strategies, particularly in antibody-drug conjugates (ADCs). The thiol group can be selectively activated for conjugation with various drug moieties, enhancing therapeutic efficacy while minimizing off-target effects.

Table 2: Applications of this compound in Bioconjugation

| Application Type | Example Use Case |

|---|---|

| Antibody-Drug Conjugates | Targeted delivery of chemotherapeutics |

| Protein Labeling | Fluorescent tagging for imaging |

| Vaccine Development | Conjugation with antigens |

Research and Development

Research into new protective groups and methodologies continues to evolve, with this compound being a focal point due to its favorable characteristics. Studies have shown that using this compound leads to fewer side reactions during peptide elongation and improved yields compared to traditional methods .

Mechanism of Action

The mechanism of action of Boc-Cys(tBu)-OH involves the protection of the amino and thiol groups of cysteine. The Boc group protects the amino group by forming a stable carbamate linkage, while the tert-butyl group protects the thiol group by forming a stable thioether linkage. These protecting groups prevent unwanted reactions during peptide synthesis and can be selectively removed under specific conditions to reveal the reactive amino and thiol groups.

Comparison with Similar Compounds

Boc-Cys(tBu)-OH is unique in its dual protection of both the amino and thiol groups of cysteine. Similar compounds include:

Fmoc-Cys(tBu)-OH: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for amino protection and tert-butyl group for thiol protection.

Alloc-Cys(tBu)-OH: Uses the allyloxycarbonyl (Alloc) group for amino protection and tert-butyl group for thiol protection.

Boc-Cys(Trt)-OH: Uses the Boc group for amino protection and trityl (Trt) group for thiol protection.

Each of these compounds offers different advantages in terms of stability, ease of deprotection, and compatibility with various synthetic methods.

Biological Activity

Boc-Cys(tBu)-OH, a derivative of cysteine, is widely used in peptide synthesis due to its unique properties. This article explores its biological activity, focusing on its reactivity, applications in peptide synthesis, and implications in medicinal chemistry.

Overview of this compound

This compound is a protected form of cysteine where the thiol group is shielded by a t-butyl group (tBu), and the amino group is protected by a Boc (tert-butyloxycarbonyl) group. This configuration allows for selective reactions during peptide synthesis while minimizing undesired side reactions associated with free thiols.

Biological Activity and Reactivity

The biological activity of this compound is primarily attributed to the reactivity of its thiol group upon deprotection. The following points highlight its significant biological roles:

- Disulfide Bond Formation : The thiol group can participate in disulfide bond formation, which is crucial for the structural stability of many peptides and proteins. This property is exploited in synthesizing cyclic peptides and proteins with multiple disulfide bridges .

- Antioxidant Properties : Cysteine residues are known to act as antioxidants due to their ability to scavenge free radicals. The presence of the tBu protecting group does not hinder this property once the thiol is liberated .

- Enzymatic Reactions : The reactivity of the thiol group allows this compound to be involved in various enzymatic processes, including those catalyzed by cysteine proteases .

Applications in Peptide Synthesis

This compound plays a critical role in solid-phase peptide synthesis (SPPS). Its applications include:

- Selective Coupling : The protected cysteine can be selectively coupled with other amino acids during SPPS, allowing for the construction of complex peptide sequences. For instance, it has been successfully incorporated into peptides using HBTU/DIEA coupling strategies .

- Orthogonal Protection : The tBu protecting group enables orthogonal protection strategies, allowing for selective deprotection under specific conditions without affecting other functional groups present in the peptide chain .

Case Studies and Research Findings

Several studies demonstrate the utility and versatility of this compound in various biological contexts:

- Synthesis of Therapeutic Peptides : Research shows that this compound has been effectively used in synthesizing therapeutic peptides that require precise disulfide bond formation. For example, peptides involved in insulin signaling pathways were synthesized using this protecting strategy, showcasing its relevance in diabetes treatment .

- Investigating Cysteine Reactivity : A study highlighted that this compound could be used to explore the reactivity of cysteine residues under different conditions, leading to insights into side reactions such as oxidation and alkylation. This understanding assists chemists in designing more robust synthetic strategies for peptide synthesis .

- Bioconjugation Applications : The ability to release the thiol group selectively has made this compound a candidate for bioconjugation applications, where it can be used to attach peptides to various biomolecules for targeted drug delivery systems .

Comparative Analysis of Cysteine Protecting Groups

The following table summarizes various protecting groups for cysteine, including their advantages and disadvantages:

| Protecting Group | Stability | Deprotection Conditions | Applications |

|---|---|---|---|

| Boc | High | Acidic conditions (TFA) | SPPS |

| Trt | Moderate | Mild acidic conditions | SPPS |

| tBu | High | Acidic conditions (TFA) | Bioconjugation |

| StBu | Moderate | Basic conditions | SPPS |

Q & A

Basic Research Questions

Q. What is the primary role of Boc-Cys(tBu)-OH in peptide synthesis?

this compound serves as a dual-protected cysteine derivative in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the tert-butyl (tBu) group shields the cysteine thiol (-SH) from premature oxidation or disulfide bond formation during synthesis. This enables selective deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA) while maintaining thiol integrity until final deprotection steps .

Methodological Note:

- Use TFA (20–50% in dichloromethane) for Boc removal.

- For tBu deprotection, employ stronger acids like hydrogen fluoride (HF) or trimethylsilyl bromide (TMSBr) in controlled environments .

Q. How should this compound be handled to ensure safety and stability?

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust or vapors .

- Storage : Store at 2–8°C in a dry, airtight container. Avoid exposure to moisture, which can hydrolyze the Boc group .

- Waste Disposal : Classify as hazardous organic waste. Neutralize residual acid before disposal and adhere to institutional guidelines .

Q. What analytical methods validate the purity of this compound in synthesized peptides?

- HPLC : Use reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% ideal).

- Mass Spectrometry (MS) : Confirm molecular weight (MW: 337.4 g/mol) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) influence the stability of this compound during synthesis?

- pH : The Boc group is stable under neutral/basic conditions but hydrolyzes rapidly in acidic environments (e.g., TFA).

- Temperature : Elevated temperatures (>40°C) accelerate deprotection but risk side reactions (e.g., tert-butyl carbamate formation).

- Data Contradiction: Some studies report incomplete tBu deprotection at low temperatures (<0°C), necessitating iterative optimization .

Experimental Design:

- Conduct kinetic studies using NMR or HPLC to monitor deprotection efficiency under varying conditions (Table 1).

Table 1. Deprotection Efficiency Under Different Conditions

| Condition (TFA Concentration) | Temperature (°C) | Deprotection Yield (%) |

|---|---|---|

| 20% | 25 | 75 |

| 50% | 25 | 95 |

| 50% | 0 | 65 |

Q. How can researchers resolve contradictions in disulfide bond formation when using this compound?

- Issue : Disulfide scrambling or incomplete oxidation despite using protected cysteine.

- Root Cause Analysis :

- Residual TFA may protonate free thiols, hindering oxidation. Neutralize with bases (e.g., DIPEA) before oxidation .

- Competitive side reactions (e.g., β-elimination) in basic conditions. Use mild oxidants like dimethyl sulfoxide (DMSO) or air oxidation .

Q. What strategies optimize this compound integration with orthogonal protecting groups (e.g., Fmoc, Alloc)?

- Orthogonal Deprotection :

- Combine Boc (acid-labile) with Alloc (base-labile) for sequential deprotection.

- Example: Remove Alloc with Pd(PPh₃)₄/PhSiH₃, then cleave Boc with TFA .

Q. How can researchers mitigate thiol-related side reactions (e.g., racemization) during peptide elongation?

- Racemization Prevention :

- Use coupling reagents like HOBt/DIC at 0–4°C.

- Limit reaction time (<2h) and avoid polar aprotic solvents (e.g., DMF) .

Q. Data Reliability and Reproducibility

Q. What criteria ensure robust experimental design for this compound applications?

- FINER Framework :

Properties

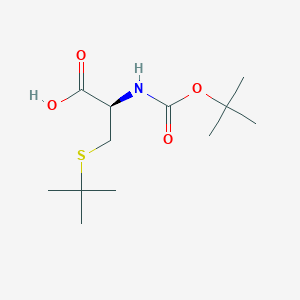

IUPAC Name |

(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4S/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGARKMDCQCLMCS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461358 | |

| Record name | Boc-Cys(tBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56976-06-8 | |

| Record name | Boc-Cys(tBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.